N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Description
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide is a benzothiazole-derived compound featuring a cyclohexanecarboxamide moiety linked to a brominated and propynyl-substituted benzothiazol-2-ylidene scaffold. The bromo group at position 6 and the prop-2-ynyl group at position 3 introduce steric and electronic modifications that influence reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2OS/c1-2-10-20-14-9-8-13(18)11-15(14)22-17(20)19-16(21)12-6-4-3-5-7-12/h1,8-9,11-12H,3-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLBTLZHVAHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . The reaction is carried out in acetonitrile under reflux conditions. The general method involves dissolving the corresponding diamine in acetonitrile and adding phenyl isothiocyanate, followed by heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: It is being investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Target Compound vs. Thiourea Derivatives (H2L1–H2L9)
The 2009 study by Özer et al. synthesized nine N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (H2L1–H2L9) featuring thiourea (-N-C(=S)-N-) backbones . In contrast, the target compound replaces the thiourea group with a benzothiazol-2-ylidene system, which introduces a conjugated π-system and alters donor atom availability (S in thiourea vs. N/S in benzothiazole). Key differences include:
- Electronic Effects : The bromo group (electron-withdrawing) and propynyl group (electron-rich alkyne) in the target compound may enhance electrophilic reactivity compared to the chloro/methoxy substituents in H2L1–H2L7.
- Donor Sites: Thiourea derivatives (H2L1–H2L9) possess hard (O, N) and soft (S) donor atoms for metal chelation, whereas the target compound’s benzothiazole ring may favor π-π stacking or hydrophobic interactions .
Target Compound vs. N-(6-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
A closely related analog (CAS: 476280-90-7) lacks the propynyl group and ylidene structure, instead featuring a benzothiazol-2-yl group.
Thiourea Derivatives (H2L1–H2L9)
- Exhibited antifungal, antitumor, and metal-chelating activities due to S/N/O donor atoms .
- IR spectra showed NH and C=S stretches at 3256–3134 cm⁻¹ and 1250–1240 cm⁻¹, respectively .
Target Compound (Inferred Properties)
- The benzothiazole core is associated with anticancer and antimicrobial activities.
- The propynyl group may enhance metabolic stability or enable click chemistry modifications.
- Expected IR peaks: C≡C (2100–2260 cm⁻¹), C=N (1600–1680 cm⁻¹), and C=O (1650–1750 cm⁻¹).
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Crystallography : The crystal structure of H2L9 (naphthalene-substituted analog) revealed hydrogen-bonded dimers, suggesting similar packing motifs may occur in the target compound if crystallized . Tools like SHELX and Mercury CSD 2.0 could aid in structural analysis .
- Metal Interaction : Thiourea derivatives showed affinity for transition metals (e.g., Cu²⁺, Ni²⁺); the target compound’s benzothiazole may favor interactions with aromatic systems or DNA intercalation .
- Synthetic Challenges : Introducing the propynyl group requires precise control to avoid side reactions, unlike the straightforward amine condensation in H2L1–H2L9 synthesis .
Biological Activity
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzothiazole ring: A heterocyclic compound known for its biological activity.
- Bromo and prop-2-ynyl substituents: These groups enhance the compound's reactivity and potential interactions with biological targets.
- Cyclohexanecarboxamide moiety: This structural component contributes to the compound's overall stability and solubility.
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide exhibits its biological activity primarily through enzyme inhibition. The mechanism involves:
- Binding to Active Sites: The compound binds to the active sites of specific enzymes, inhibiting their function.
- Blocking Protein Interactions: By interfering with protein-protein interactions, it can disrupt various signaling pathways relevant to disease processes.
Anticancer Properties
Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can suppress cell proliferation in various cancer cell lines. For instance:
- Cell Line Studies: The compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., HT1080 fibrosarcoma cells), with IC50 values indicating effective inhibition of cell growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth: Preliminary studies suggest that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Research Findings and Case Studies
A series of studies have explored the biological activity of related benzothiazole derivatives, providing insights into the efficacy and safety profiles of these compounds:
The above table summarizes key findings from various studies, highlighting the potential of benzothiazole derivatives in therapeutic applications.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide demonstrates unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(6-bromo-3-prop-2-ynyl)pentanamide | Pentanamide moiety | Moderate anticancer |
| 1-Bromo-3-(prop-2-enyl)benzothiazole | Simpler structure | Weak antimicrobial |
This comparison indicates that while other compounds exhibit some biological activity, the unique combination of functional groups in N-(6-bromo...) enhances its efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
